(5-Chloro-2-methoxybenzyl)methylamine hydrochloride
Description
(5-Chloro-2-methoxybenzyl)methylamine hydrochloride is a benzylamine derivative featuring a chloro substituent at the 5-position and a methoxy group at the 2-position of the aromatic benzyl ring. The compound is synthesized via alkylation or substitution reactions, as inferred from analogous synthetic routes for benzylamine derivatives described in the literature . Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical applications. The chloro and methoxy substituents likely modulate electronic properties and steric effects, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLTUVQBRHQYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxybenzyl)methylamine hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with methylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxybenzyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
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Chemistry:
- Building Block in Organic Synthesis: The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds for research.
-
Biology:
- Biochemical Studies: It is used to investigate molecular interactions and pathways within biological systems. The compound's ability to interact with specific receptors or enzymes allows researchers to explore its effects on cellular processes.
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Medicinal Chemistry:
- Drug Development: There is ongoing research into the compound's potential as a therapeutic agent. Its structural characteristics may provide insights into developing drugs targeting specific diseases, particularly those involving neurotransmitter systems.
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Industrial Applications:
- Production of Specialty Chemicals: The compound's reactivity makes it suitable for producing various industrial chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of (5-Chloro-2-methoxybenzyl)methylamine hydrochloride on various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting potential anticancer properties.
| Cell Line | Concentration (µM) | Inhibition (%) |
|---|---|---|
| A549 | 10 | 75 |
| HeLa | 10 | 80 |
Enzyme Inhibition
Research focused on enzyme inhibition properties demonstrated that this compound could effectively inhibit enzymes involved in critical metabolic pathways for cancer cell survival. This finding highlights its potential as a lead compound in drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound’s benzyl core distinguishes it from benzoxazole and benzimidazole analogs, which may alter binding affinity to biological targets.
- Butenafine’s bulky tert-butyl and naphthalene groups enhance lipophilicity, favoring membrane penetration, whereas the target compound’s smaller substituents (Cl, OCH₃) may improve aqueous solubility .
Physicochemical Properties
Key Observations :
- Dihydrochloride salts (e.g., benzimidazole derivative) generally exhibit higher solubility than monohydrochlorides .
- The target compound’s hydrochloride salt balances solubility and stability, making it suitable for synthetic applications .
Key Observations :
- Butenafine’s antifungal efficacy highlights the importance of bulky lipophilic groups for targeting fungal membranes .
- The target compound’s chloro and methoxy groups may position it as a precursor for herbicides or antifungal agents, though empirical data are needed.
Key Observations :
Biological Activity
(5-Chloro-2-methoxybenzyl)methylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H13Cl2NO
- Molecular Weight : Approximately 195.65 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water due to the hydrochloride form, enhancing solubility in polar solvents.
The compound features a chlorinated methoxybenzyl moiety attached to a methylamine group, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with methylamine. This reaction is conducted under controlled conditions using solvents like ethanol or methanol to ensure the yield and purity of the product.
This compound interacts with various biological targets, modulating their activity. It has been shown to bind to specific receptors or enzymes, influencing numerous biochemical pathways. The exact mechanisms depend on the context of its application, particularly in drug development and therapeutic uses.
Pharmacological Effects
Research indicates that this compound may exhibit significant activity against various biological targets:
- Adenosine Receptors : Studies have demonstrated the compound's ability to modulate adenosine receptor affinity and intrinsic efficacy, suggesting potential applications in treating conditions related to these receptors .
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects .
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| N-(5-chloro-2-methoxybenzyl)-N-ethylamine | Ethyl group instead of methyl | Potentially different pharmacological effects |
| 5-Chloro-2-methoxyphenylmethylamine | Lacks methyl group on nitrogen | Similar biological activity |
| 4-Chloro-N,N-dimethylbenzeneethanamine | Dimethyl substitution on nitrogen | Different receptor interactions |
This table highlights how variations in structure can influence biological activity and receptor interactions.
Case Studies and Research Findings
- Anticancer Efficacy : A study investigated the antiproliferative effects of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced selectivity and efficacy against cancer cells .
- Receptor Modulation : Research focused on the modulation of adenosine receptors showed that this compound could enhance receptor affinity, which may lead to therapeutic applications in diseases where adenosine signaling plays a critical role .
- Toxicity Studies : Toxicity assessments revealed that at concentrations up to 2000 mg/kg in animal models, this compound did not exhibit acute toxicity, indicating a favorable safety profile for further development .
Q & A
Q. What are the established synthetic routes for (5-chloro-2-methoxybenzyl)methylamine hydrochloride, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via reductive amination or alkylation of 5-chloro-2-methoxybenzyl chloride with methylamine. A key method involves reacting formaldehyde with ammonium chloride under acidic conditions to form methylamine hydrochloride, followed by coupling with the benzyl chloride derivative . Optimization includes controlling stoichiometric ratios (e.g., excess methylamine to minimize dimethylamine byproducts) and maintaining temperatures below 40°C to prevent decomposition. Yields improve with slow addition of reactants and inert atmospheres to avoid oxidation .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and should be stored in airtight containers under nitrogen or argon at 2–8°C. Stability studies indicate degradation above 40°C, particularly in humid environments. Use desiccants like silica gel during storage. For handling, wear nitrile gloves, safety goggles, and work in a fume hood to prevent inhalation of fine particles .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Recrystallization from ethanol/water (3:1 v/v) is effective, achieving >95% purity. For impurities like dimethylamine derivatives, column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–30%) can resolve co-eluting species. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can thermodynamic properties such as vapor–solid equilibrium pressures inform experimental design for this compound?
Thermogravimetric analysis (TGA) reveals vapor–solid equilibrium pressures, critical for processes like sublimation or vacuum drying. For methylamine hydrochloride derivatives, equilibrium pressures at 25°C are ~0.12 kPa, increasing exponentially with temperature. These data help design distillation or lyophilization protocols to avoid decomposition .
Q. What mechanistic insights explain byproduct formation during synthesis, and how can these be mitigated?
Dimethylamine byproducts arise from over-alkylation due to excess formaldehyde or elevated temperatures. Mechanistic studies using isotopic labeling (e.g., ¹³C-formaldehyde) show competing pathways: the desired mono-alkylation dominates below 30°C, while higher temperatures favor bis-alkylation. Kinetic control via low-temperature stepwise addition reduces byproducts .
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact the compound’s reactivity and stability?
Comparative studies of analogs (e.g., 5-chloro-2-ethoxy derivatives) show that methoxy groups enhance steric hindrance, slowing hydrolysis but increasing thermal stability. Substituent effects are quantified via Hammett σ constants: electron-donating groups (e.g., -OCH₃) reduce electrophilicity at the benzyl carbon, altering reaction kinetics in nucleophilic substitutions .
Q. What analytical methods resolve contradictions in reported melting points or spectral data?
Discrepancies in melting points (e.g., 170–173°C vs. 165–168°C) often stem from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and variable-temperature XRD to characterize crystal structures. For NMR, compare ¹H spectra in DMSO-d₆ vs. CDCl₃ to detect solvent-induced shifts .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
